![molecular formula C8H10ClFN2O2S B2426616 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide CAS No. 1517170-42-1](/img/structure/B2426616.png)
3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
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Overview
Description
The compound “3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound likely has a benzene ring (due to the “benzene” in its name) with different substituents attached at the 3rd, 4th, and 5th positions. The exact 3D structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Key Intermediates : This compound is utilized in the synthesis of key intermediates for various chemical processes. For example, it's used in the preparation of pesticides, highlighting its significance in agricultural chemistry (Xiao-hua Du et al., 2005).
Medicinal Chemistry Building Blocks : It serves as a building block in medicinal chemistry, particularly in the synthesis of compounds like 3-aminomethyl-3-fluoropiperidines, which are important for developing new pharmaceuticals (Eva Van Hende et al., 2009).
Antagonist Synthesis for HIV Prevention : The compound is involved in the synthesis of small molecular antagonists used in HIV-1 infection prevention, indicating its potential in antiviral research (Cheng De-ju, 2015).
Anti-HIV Agent Synthesis : A series of derivatives of this compound have been synthesized as potential anti-HIV agents, showcasing its role in antiviral drug development (Z. Brzozowski & F. Sa̧czewski, 2007).
Organic Synthesis and Transformations
Aminochlorination Reactions : It plays a role in aminochlorination of alkenes, a process important in organic synthesis for creating diverse chemical structures (Xiao-Qiu Pu et al., 2016).
Inhibitory Activity in Cancer Research : Derivatives of this compound have shown inhibitory activity against certain human carbonic anhydrase isozymes, which are targets in cancer therapy (B. Żołnowska et al., 2018).
Fluorination Processes in Organic Chemistry : This compound is instrumental in fluorination processes, crucial for modifying the chemical properties of various molecules (Chenxi Wang et al., 2017).
Anticancer and Pharmacological Research
Anticancer Properties : Certain sulfonamide derivatives, including this compound, have been explored for their anticancer properties, illustrating its potential in oncology (Z. Huang et al., 2001).
Solid-State NMR Characterization : Studies involving solid-state NMR characterization of compounds like this have provided insights into their structure and dynamics, essential for drug development (Tomasz Pawlak et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLKIXTYUSTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide |
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